Ethynylbenzene-13C

Mass Spectrometry Quantitative Analysis Metabolism Studies

Ethynylbenzene-13C (also known as Phenylacetylene-1-13C or Ethynyl-1-13C-benzene) is a stable isotope-labeled aromatic hydrocarbon where the terminal carbon of the ethynyl group is substituted with the carbon-13 isotope. It is an isotopologue of the widely used industrial intermediate ethynylbenzene (phenylacetylene), retaining identical physical and chemical properties such as a boiling point of 142-144 °C and a density of 0.939 g/mL at 25 °C.

Molecular Formula C8H6
Molecular Weight 103.128
CAS No. 23351-79-3
Cat. No. B569370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthynylbenzene-13C
CAS23351-79-3
Synonyms1-Phenylethyne-13C;  Ethynylbenzene-13C;  NSC 4957-13C;  Phenylacetylene-13C;  Phenylethyne-13C;  Ethynyl-1-13C-benzene;  Phenyl[1-13C]acetylene; 
Molecular FormulaC8H6
Molecular Weight103.128
Structural Identifiers
SMILESC#CC1=CC=CC=C1
InChIInChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H/i2+1
InChIKeyUEXCJVNBTNXOEH-VQEHIDDOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethynylbenzene-13C (CAS 23351-79-3): A High-Purity 13C-Labeled Building Block for NMR and Mechanistic Studies


Ethynylbenzene-13C (also known as Phenylacetylene-1-13C or Ethynyl-1-13C-benzene) is a stable isotope-labeled aromatic hydrocarbon where the terminal carbon of the ethynyl group is substituted with the carbon-13 isotope . It is an isotopologue of the widely used industrial intermediate ethynylbenzene (phenylacetylene), retaining identical physical and chemical properties such as a boiling point of 142-144 °C and a density of 0.939 g/mL at 25 °C [1]. As a research chemical, it is supplied with a certified high isotopic purity, typically at 99 atom % 13C, making it a valuable tool for precise analytical and mechanistic investigations [2].

Why Unlabeled Ethynylbenzene Cannot Substitute for Ethynylbenzene-13C in Critical Analytical Workflows


In applications requiring molecular tracing, quantitative analysis, or the elucidation of complex reaction pathways, substituting unlabeled ethynylbenzene (MW 102.13 g/mol) for its 13C-labeled isotopologue Ethynylbenzene-13C (MW 103.12 g/mol) is scientifically invalid . Unlabeled compounds are indistinguishable from endogenous or background material, preventing accurate quantification in complex matrices and providing no signal enhancement for nuclear magnetic resonance (NMR) spectroscopy. The mass difference (M+1 shift) inherent to Ethynylbenzene-13C creates a distinct isotopic signature, enabling its use as a unique tracer or internal standard in mass spectrometry (MS) experiments where the native compound would be silent or create analytical interference . This fundamental difference in analytical utility, despite identical chemical reactivity, is the primary driver for procurement.

Quantitative Differentiation of Ethynylbenzene-13C Against Unlabeled and Alternative Analogs


Precise Molecular Weight Shift for MS-Based Quantitation and Tracing

Ethynylbenzene-13C provides a definitive mass shift of +1 Da (M+1) relative to its unlabeled analog, unlabeled Ethynylbenzene . This mass difference is critical for distinguishing the labeled compound from its natural abundance counterpart in complex biological or environmental matrices via mass spectrometry. Unlabeled ethynylbenzene has a monoisotopic mass of 102.05 g/mol, whereas the 13C-labeled compound has a monoisotopic mass of 103.05 g/mol [1].

Mass Spectrometry Quantitative Analysis Metabolism Studies

Certified High Isotopic Purity (99 atom % 13C) for Rigorous Analytical Sensitivity

The product is specified to have a high isotopic purity of 99 atom % 13C . This high enrichment level ensures a strong, unambiguous signal in 13C NMR experiments, maximizing signal-to-noise ratio and minimizing spectral interference from natural abundance 12C signals. This represents a significant quantitative advantage over using a compound with lower or unspecified isotopic enrichment, where the signal of interest would be diluted and potentially obscured.

NMR Spectroscopy Isotopic Purity Quality Control

Identical Physical Properties to Unlabeled Analog for Seamless Experimental Integration

The boiling point (142-144 °C) and density (0.939 g/mL at 25 °C) of Ethynylbenzene-13C are reported to be identical to the literature values for unlabeled Ethynylbenzene . This confirms that the introduction of a single 13C atom does not alter the compound's macroscopic physical behavior or chemical reactivity. This is a key differentiator from other analogs, such as those with deuterium labeling (e.g., Phenylacetylene-d6), which exhibits a different density (0.984 g/mL at 25 °C) .

Physical Properties Synthetic Chemistry Reaction Engineering

Primary Application Scenarios for Ethynylbenzene-13C Based on Verifiable Differentiation


High-Resolution NMR Spectroscopy for Molecular Structure Elucidation

The high isotopic purity of 99 atom % 13C ensures a strong and distinct 13C NMR signal at the labeled acetylenic carbon position. This allows for unambiguous assignment of that specific carbon atom in complex organic molecules, a capability that is lost when using the unlabeled compound. This application is fundamental for confirming the structure of novel synthetic products and investigating molecular dynamics.

Reaction Mechanism Elucidation via 13C Kinetic Isotope Effect (KIE) Studies

While no direct KIE value was found for this specific compound, literature confirms that 13C-labeled phenylacetylene is used to study reaction mechanisms . By comparing reaction rates of the 13C-labeled compound with the unlabeled one, researchers can experimentally determine if the bond to the labeled carbon is involved in the rate-determining step. This provides quantitative insights into catalytic cycles, enzyme mechanisms, and organic transformations that are inaccessible with the native compound alone.

Stable Isotope Tracing and Quantitative Analysis in Complex Matrices

The quantifiable +1 Da mass shift makes Ethynylbenzene-13C an ideal internal standard for mass spectrometry-based quantification of ethynylbenzene or its derivatives in environmental samples, biological fluids, or industrial process streams. By adding a known quantity of the labeled standard, the exact amount of the native compound can be accurately determined, correcting for sample preparation losses and matrix effects. This method is standard practice for rigorous quantitative analysis but requires a pure, well-characterized labeled standard.

Polymerization and Material Science Studies Using Solid-State NMR

The use of specifically 13C-labeled monomers like Ethynylbenzene-13C is a powerful technique in polymer chemistry. As demonstrated by research using [1,2-13C]phenylacetylene to study the microstructure of poly(phenylacetylene) , a single 13C label at the terminal acetylenic position can provide detailed information about the polymer backbone's regiochemistry and conformation. This data is critical for establishing structure-property relationships in advanced polymeric materials.

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